3-(Piperidin-4-yl)indoline

Physicochemical profiling Drug-likeness Lead optimization

3-(Piperidin-4-yl)indoline (CAS 356073-00-2; IUPAC: 3-piperidin-4-yl-2,3-dihydro-1H-indole) is a bicyclic nitrogen-containing heterocycle composed of a saturated 2,3-dihydroindole (indoline) core linked at the 3-position to a piperidine ring via a C–C bond. With a molecular formula of C₁₃H₁₈N₂, a molecular weight of 202.30 g·mol⁻¹, a predicted LogP of 2.66, and a topological polar surface area (PSA) of 24.06 Ų, the compound occupies a discrete physicochemical niche among indolinyl-piperidine building blocks.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 356073-00-2
Cat. No. B1511309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)indoline
CAS356073-00-2
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1CNCCC1C2CNC3=CC=CC=C23
InChIInChI=1S/C13H18N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-9H2
InChIKeyDBFAOEHZZLGRFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-4-yl)indoline CAS 356073-00-2: Physicochemical Identity, Scaffold Classification, and Procurement-Grade Specifications


3-(Piperidin-4-yl)indoline (CAS 356073-00-2; IUPAC: 3-piperidin-4-yl-2,3-dihydro-1H-indole) is a bicyclic nitrogen-containing heterocycle composed of a saturated 2,3-dihydroindole (indoline) core linked at the 3-position to a piperidine ring via a C–C bond . With a molecular formula of C₁₃H₁₈N₂, a molecular weight of 202.30 g·mol⁻¹, a predicted LogP of 2.66, and a topological polar surface area (PSA) of 24.06 Ų, the compound occupies a discrete physicochemical niche among indolinyl-piperidine building blocks . It is commercially supplied as a research-grade intermediate with a typical minimum purity specification of 95–98%, stored at 2–8 °C under desiccated conditions, and classified as non-hazardous for transport .

Why 3-(Piperidin-4-yl)indoline Cannot Be Replaced by Generic Indole or Regioisomeric Indoline Analogs


Substituting 3-(piperidin-4-yl)indoline with its closest in-class analogs—the unsaturated 3-(piperidin-4-yl)-1H-indole, the N-substituted 1-(piperidin-4-yl)indoline, or the unsubstituted indoline parent—introduces measurable differences in lipophilicity, metabolic susceptibility, hydrogen-bonding capacity, and conformational flexibility that propagate into divergent biological performance [1][2]. The saturated 2,3-bond of the indoline ring decreases LogP by 0.30 units relative to the indole analog and reduces PSA by 3.76 Ų, altering passive permeability and solubility profiles [1]. Critically, the indoline C2–C3 single bond creates a substrate for cytochrome P450 (CYP)-mediated dehydrogenation—a metabolic pathway completely absent in the aromatic indole series—yielding the corresponding indole in vivo with a catalytic efficiency (Vmax/Km) of 21.5 min⁻¹·mM⁻¹ for CYP3A4 [3]. Additionally, relocating the piperidine attachment from the 3-position to the indoline N1 position (1-(piperidin-4-yl)indoline) eliminates the free indoline NH (pKa ≈ 5.2), removing a hydrogen-bond donor that can be critical for target engagement . These non-interchangeable properties demand compound-specific validation rather than class-based substitution.

Quantitative Differentiation Evidence for 3-(Piperidin-4-yl)indoline vs. Closest Analogs


Lipophilicity (LogP) Reduction of 0.30 Units vs. the Unsaturated Indole Analog Improves Aqueous Compatibility

3-(Piperidin-4-yl)indoline exhibits a predicted partition coefficient (LogP) of 2.6621, which is 0.30 log units lower than that of its direct unsaturated analog 3-(piperidin-4-yl)-1H-indole (LogP = 2.9637) [1]. This difference arises from saturation of the indole C2=C3 double bond, which reduces the compound's overall lipophilicity. A ΔLogP of 0.30 corresponds to an approximately 2-fold decrease in octanol-water partition, indicating measurably improved aqueous solubility potential.

Physicochemical profiling Drug-likeness Lead optimization

CYP3A4-Mediated Dehydrogenation Liability: Indoline Undergoes Metabolic Aromatization to Indole, Absent in the Unsaturated Comparator

The saturated indoline ring of 3-(piperidin-4-yl)indoline is a recognized substrate for cytochrome P450 (CYP)-mediated dehydrogenation, a metabolic pathway that converts the indoline to the corresponding indole. In vitro kinetic characterization of the unsubstituted indoline scaffold with recombinant CYP3A4 yielded a Michaelis constant (Km) of 135 μM, a maximum velocity (Vmax) of 2.9 min⁻¹, and a catalytic efficiency (Vmax/Km) of 21.5 min⁻¹·mM⁻¹ [1]. The indole product can subsequently undergo further CYP-mediated bioactivation to potentially reactive intermediates. By contrast, 3-(piperidin-4-yl)-1H-indole is already fully aromatic at the 2,3-position and cannot undergo this primary dehydrogenation step, resulting in a fundamentally different metabolic fate.

Drug metabolism Cytochrome P450 Metabolic stability

Indoline Scaffold Demonstrates 3.5-Fold Higher Oral Bioavailability than Indole Scaffold in Matched α1A-Adrenoceptor Antagonist Pair

In a head-to-head pharmacokinetic evaluation of matched indoline and indole-based α1A-adrenoceptor antagonists in rats, the indoline derivative (R)-14r exhibited an oral bioavailability (F) of 24.3% following a 20 mg/kg oral dose, compared with only 7.0% for the structurally analogous indole derivative (R)-23l administered under identical conditions [1]. The indoline compound also demonstrated a longer half-life (t₁/₂ = 4.67 h vs. 1.22 h), higher maximum plasma concentration (Cmax = 152.3 ng/mL vs. 108.6 ng/mL), and greater total exposure (AUC₀₋∞ = 1702.7 ng/mL·h vs. 613.2 ng/mL·h), representing a 3.5-fold bioavailability advantage.

Pharmacokinetics Oral bioavailability Indoline vs. indole scaffold comparison

Free Indoline NH (pKa ~5.2) Retains a Hydrogen-Bond Donor Eliminated in N-Substituted Regioisomers

3-(Piperidin-4-yl)indoline possesses two distinct basic nitrogen centers: the piperidine nitrogen (predicted pKa ≈ 10.7, typical for secondary piperidines) and the indoline NH (pKa = 5.20 ± 0.20) [1]. The indoline NH serves as a hydrogen-bond donor (HBD), a pharmacophoric feature that is lost in the regioisomeric 1-(piperidin-4-yl)indoline (CAS 181525-34-8), where the piperidine is attached directly to the indoline nitrogen, converting the NH into a tertiary amine . This structural change increases the total HBD count from 2 to 1, which can reduce PSA and alter molecular recognition. In contrast, the indole analog 3-(piperidin-4-yl)-1H-indole retains an NH (indole NH, pKa ≈ 16.5), but its acidity is >11 orders of magnitude weaker, making it a far less effective HBD.

Hydrogen bonding Basicity Regioisomer comparison

Evidence-Backed Research and Industrial Application Scenarios for 3-(Piperidin-4-yl)indoline


Fragment-Based Drug Discovery (FBDD) and Lead Generation: Privileged Indoline-Piperidine Fragment with Dual HBD Capacity

With a molecular weight of 202.30 g·mol⁻¹, a LogP of 2.66, and two hydrogen-bond donors, 3-(piperidin-4-yl)indoline fits within fragment-like chemical space (MW < 300, cLogP ≤ 3, HBD ≤ 3) as defined by the 'Rule of Three' for fragment-based screening [1]. The 0.30-unit lower LogP compared to its indole analog favors aqueous solubility for biochemical assay compatibility, while the free indoline NH (pKa ~5.2) provides a specific hydrogen-bond donor for target engagement that is eliminated in N-substituted regioisomers [2]. These properties make it a suitable starting fragment for targets where an indoline NH donor is required, such as kinase hinge-binding motifs.

Kinase Inhibitor Scaffold Optimization: Exploiting Indoline Metabolic Fate for PK Modulation

The indoline core of 3-(piperidin-4-yl)indoline is subject to CYP3A4-mediated dehydrogenation (Vmax/Km = 21.5 min⁻¹·mM⁻¹), converting it to the corresponding indole in vivo [1]. In kinase inhibitor programs such as those targeting tyrosine kinases (patent RU2316554C2), this metabolic pathway can be leveraged for prodrug strategies—where the indoline form serves as a more soluble, better-absorbed precursor that is bioactivated to the indole—or, conversely, the pathway must be blocked by 2,2-disubstitution if a stable indoline pharmacophore is required [2]. Matched-pair PK data from α1A-adrenoceptor antagonist programs demonstrate that indoline scaffolds can achieve 3.5-fold higher oral bioavailability than indole analogs (F = 24.3% vs. 7.0%), supporting the indoline form for oral drug delivery [3].

Antimalarial Chemotype Exploration: Saturated Indoline as a Divergent SAR Probe vs. the Validated Indole Hit

The unsaturated indole analog (3-(piperidin-4-yl)-1H-indole) has been validated as an antimalarial chemotype with lead compound 10d showing EC50 values of ~3 μM against drug-sensitive and drug-resistant P. falciparum strains [1]. 3-(Piperidin-4-yl)indoline serves as the saturated counterpart for SAR expansion at the C2–C3 position, enabling systematic exploration of the impact of ring saturation on anti-parasitic potency, selectivity for the parasite over mammalian cells, and cross-resistance with chloroquine. Because the indole scaffold is intolerant to most N-piperidinyl modifications, the indoline variant offers an alternative vector for structural diversification at the saturated C2 position, which is not available in the aromatic series [1].

Building Block for Parallel Library Synthesis: Dual Functionalization Handles via Piperidine and Indoline Nitrogens

3-(Piperidin-4-yl)indoline provides two chemically orthogonal amine handles: the secondary piperidine nitrogen (pKa ~10.7) and the indoline NH (pKa ~5.2), which can be differentially functionalized via amide coupling, reductive amination, sulfonylation, or urea formation [1]. This dual reactivity is absent in the regioisomeric 1-(piperidin-4-yl)indoline, where the indoline nitrogen is already substituted with the piperidine ring, leaving only one free amine for derivatization [2]. The commercial availability of 3-(piperidin-4-yl)indoline at ≥98% purity with ISO-certified quality control from suppliers such as ChemScene (Cat. CS-0663644) and MolCore supports its use in milligram- to kilogram-scale library production for high-throughput screening campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperidin-4-yl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.